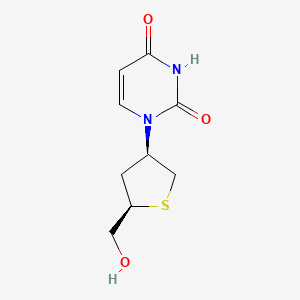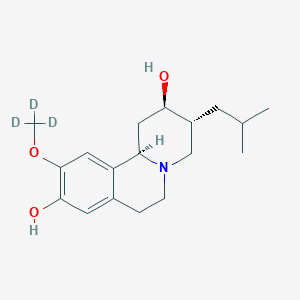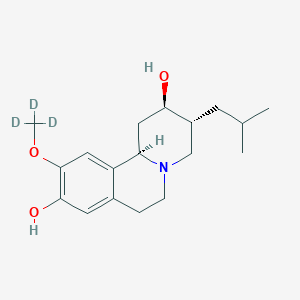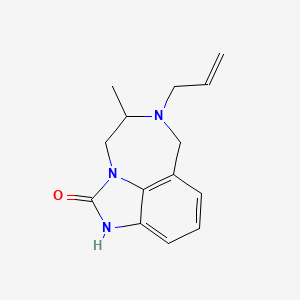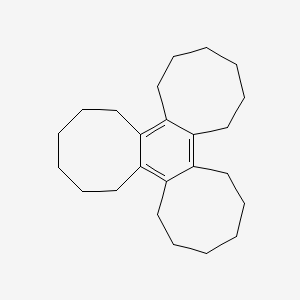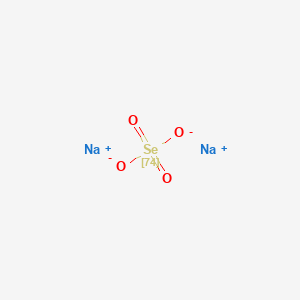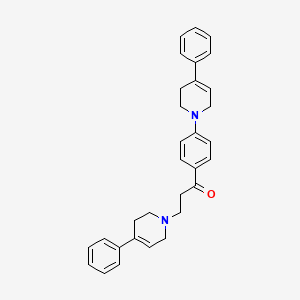
Propiophenone, 3,4'-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- is a complex organic compound that belongs to the class of aryl ketones This compound is characterized by the presence of two 4-phenyl-1,2,5,6-tetrahydro-1-pyridyl groups attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and high-pressure reactors to ensure high yield and purity. The reaction conditions often include the use of solvents like ethyl ether and catalysts such as aluminum chloride to facilitate the acylation and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, ferric chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Propiophenone: A simpler aryl ketone with similar chemical properties but lacking the tetrahydro-1-pyridyl groups.
Phenylpropanolamine: Contains a similar phenyl group but differs in its overall structure and biological activity.
Benzylpiperazine: Shares the piperazine ring but has different substituents and applications
Uniqueness
Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- is unique due to its complex structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
102504-70-1 |
|---|---|
Molecular Formula |
C31H32N2O |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-1-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C31H32N2O/c34-31(19-22-32-20-15-27(16-21-32)25-7-3-1-4-8-25)29-11-13-30(14-12-29)33-23-17-28(18-24-33)26-9-5-2-6-10-26/h1-15,17H,16,18-24H2 |
InChI Key |
SZVGEJRMDSCRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)N4CCC(=CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


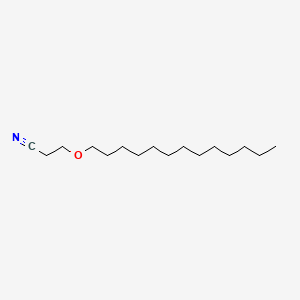
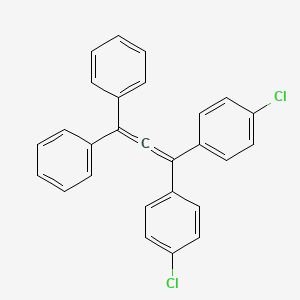
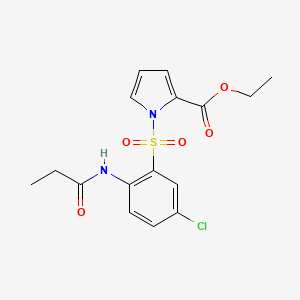
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
